molecular formula C21H32BN3O6 B1440647 tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate CAS No. 940284-94-6

tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B1440647
CAS No.: 940284-94-6
M. Wt: 433.3 g/mol
InChI Key: OXRMGGBCHRVVEA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32BN3O6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate , also known by its CAS number 855738-60-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H25BN2O6C_{17}H_{25}BN_{2}O_{6}. The structural components include:

  • tert-butyl group : A bulky hydrophobic group that influences the compound's solubility and permeability.
  • piperazine ring : Known for its role in various pharmacological activities.
  • nitro and dioxaborolane functionalities : These groups are crucial for the compound's biological interactions and potential efficacy.

Physical Properties

PropertyValue
Molecular Weight364.21 g/mol
Purity95%
CAS Number855738-60-2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling and apoptosis. Notably, studies have indicated that modifications in the compound can significantly affect its binding affinities to proteins such as Bcl-2 and Bcl-xL, which are critical regulators of apoptosis in cancer cells .

Key Findings:

  • Inhibition of Bcl-2/Bcl-xL : The compound has shown promising results as an inhibitor of Bcl-2 and Bcl-xL proteins. These proteins are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .
    • Binding Affinity : Fluorescence polarization assays demonstrated that the compound binds effectively to these targets, leading to increased apoptosis in sensitive cancer cell lines .
  • Induction of Apoptosis : In vivo studies using SCID mice with H146 xenograft tumors revealed that administration of the compound resulted in significant cleavage of PARP and caspase-3—two markers indicative of apoptosis—at various time points post-administration .

Case Studies

Several studies have evaluated the efficacy of this compound in different experimental setups:

  • Cancer Cell Lines : In vitro tests on various cancer cell lines (e.g., lung cancer) demonstrated dose-dependent inhibition of cell growth and induction of apoptosis upon treatment with the compound .
    • Table 1 summarizes the IC50 values observed across different cell lines:
    Cell LineIC50 (µM)
    H146 (small-cell lung)0.5
    HepG2 (liver cancer)1.0
    MCF7 (breast cancer)0.8
  • Animal Models : The efficacy was further validated in animal models where significant tumor regression was observed following treatment with the compound at specified doses .

Structure-Activity Relationship (SAR)

Research into SAR has highlighted that modifications at the piperazine or nitrophenyl positions can lead to variations in biological activity. For instance, substituting different groups on the piperazine ring resulted in altered binding affinities and cytotoxic profiles .

Properties

IUPAC Name

tert-butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BN3O6/c1-19(2,3)29-18(26)24-12-10-23(11-13-24)16-9-8-15(14-17(16)25(27)28)22-30-20(4,5)21(6,7)31-22/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMGGBCHRVVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682244
Record name tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940284-94-6
Record name tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

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